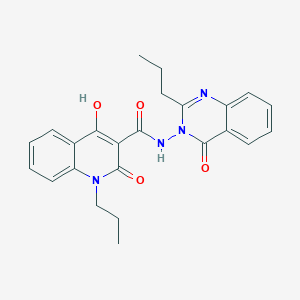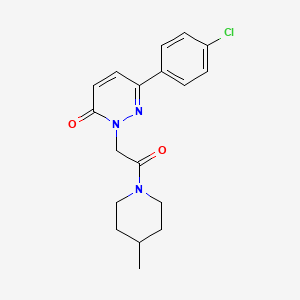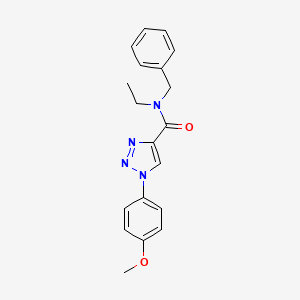![molecular formula C20H24N2O5 B11204913 4-Hydroxy-2-oxo-1,2,5,6,7,8-hexahydro-quinoline-3-carboxylic acid [2-(3,4-dimethoxy-phenyl)-ethyl]-amide](/img/structure/B11204913.png)
4-Hydroxy-2-oxo-1,2,5,6,7,8-hexahydro-quinoline-3-carboxylic acid [2-(3,4-dimethoxy-phenyl)-ethyl]-amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-HYDROXY-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes both aromatic and heterocyclic components
Preparation Methods
The synthesis of N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-HYDROXY-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE involves multiple steps. One common method includes the following steps :
Starting Materials: 3,4,5-dimethoxy-1-aminoacetyl phenyl hydrobromide and 3,4,5-trimethoxy phenylacetate.
Reaction Conditions: The reaction is carried out in anhydrous dichloromethane with DMAP (dimethylaminopyridine) as a catalyst. The mixture is cooled to 0°C, and EDCI.HCl is added under nitrogen protection.
Reaction Time: The reaction mixture is stirred for 30 minutes at 0°C, then warmed to room temperature and stirred for an additional 24 hours.
Purification: The product is purified by washing with hydrochloric acid, sodium bicarbonate solution, and saline solution, followed by drying with anhydrous sodium sulfate. The solvent is removed by reduced pressure evaporation, and the residue is recrystallized using dichloromethane-ethyl acetate.
Chemical Reactions Analysis
N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-HYDROXY-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Scientific Research Applications
N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-HYDROXY-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE has several applications in scientific research :
Medicinal Chemistry: It is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-HYDROXY-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways . The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-HYDROXY-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE can be compared with similar compounds such as :
- N-Acetyl-3,4-dimethoxyphenethylamine
- N-Acetylhomoveratrylamine
- 3,4-Dimethoxyphenylethylamine
These compounds share structural similarities but differ in their functional groups and specific applications, highlighting the uniqueness of N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-HYDROXY-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE.
Properties
Molecular Formula |
C20H24N2O5 |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxy-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C20H24N2O5/c1-26-15-8-7-12(11-16(15)27-2)9-10-21-19(24)17-18(23)13-5-3-4-6-14(13)22-20(17)25/h7-8,11H,3-6,9-10H2,1-2H3,(H,21,24)(H2,22,23,25) |
InChI Key |
QHDMEVKSLCVPOD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=C(C3=C(CCCC3)NC2=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-(3,5-dimethoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11204838.png)
![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-cyclohexylacetamide](/img/structure/B11204847.png)
![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbenzamide](/img/structure/B11204852.png)
![3-amino-4-(4-methylphenyl)-N-phenyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B11204866.png)


![4-[2-(Difluoromethoxy)phenyl]-2-[2-(trifluoromethyl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole](/img/structure/B11204879.png)
![3-amino-N-(3-methoxyphenyl)-4-(4-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B11204903.png)
![{2,6-Dimethyl-7-[(4-phenylpiperazino)carbonyl]furo[2,3-f][1]benzofuran-3-yl}(4-phenylpiperazino)methanone](/img/structure/B11204909.png)
![3-Amino-N-(3-methoxyphenyl)-4-(2-thienyl)-6,7-dihydro-5H-cyclopenta[B]thieno[3,2-E]pyridine-2-carboxamide](/img/structure/B11204925.png)
![1-{4-[(2,5-Difluorophenyl)methanesulfonyl]-3-nitrobenzoyl}-4-(pyridin-2-YL)piperazine](/img/structure/B11204932.png)



